molecular formula C8H8N2O3 B160082 N-Methoxy-1-(2-nitrophenyl)methanimine CAS No. 135436-97-4

N-Methoxy-1-(2-nitrophenyl)methanimine

Cat. No. B160082
CAS RN: 135436-97-4
M. Wt: 180.16 g/mol
InChI Key: MAQWLSRVNSPIGX-UHFFFAOYSA-N
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Description

N-Methoxy-1-(2-nitrophenyl)methanimine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a yellow solid that is soluble in organic solvents and is commonly used as a building block in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of N-Methoxy-1-(2-nitrophenyl)methanimine is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. N-Methoxy-1-(2-nitrophenyl)methanimine has also been shown to inhibit the replication of certain viruses, making it a potential candidate for the development of antiviral drugs.
Biochemical and Physiological Effects:
N-Methoxy-1-(2-nitrophenyl)methanimine has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of viral replication. N-Methoxy-1-(2-nitrophenyl)methanimine has also been shown to exhibit low toxicity in vitro, making it a potentially safe compound for use in various applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-Methoxy-1-(2-nitrophenyl)methanimine in lab experiments is its ease of synthesis and availability. N-Methoxy-1-(2-nitrophenyl)methanimine is also a relatively stable compound, making it easy to handle and store. However, one of the limitations of using N-Methoxy-1-(2-nitrophenyl)methanimine in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several potential future directions for research on N-Methoxy-1-(2-nitrophenyl)methanimine. One area of interest is in the development of N-Methoxy-1-(2-nitrophenyl)methanimine-based anticancer and antiviral drugs. Another potential direction is the synthesis of N-Methoxy-1-(2-nitrophenyl)methanimine derivatives with improved solubility and other properties. Additionally, N-Methoxy-1-(2-nitrophenyl)methanimine could be used as a building block in the synthesis of other organic compounds with potential applications in various fields.

Synthesis Methods

The synthesis of N-Methoxy-1-(2-nitrophenyl)methanimine involves the reaction of 2-nitrobenzaldehyde with methoxymethylamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N-Methoxy-1-(2-nitrophenyl)methanimine as a product.

Scientific Research Applications

N-Methoxy-1-(2-nitrophenyl)methanimine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is in the field of organic synthesis, where N-Methoxy-1-(2-nitrophenyl)methanimine is used as a building block in the synthesis of various organic compounds. N-Methoxy-1-(2-nitrophenyl)methanimine has also been studied for its potential applications in the field of medicinal chemistry, where it has been shown to exhibit anticancer and antiviral properties.

properties

CAS RN

135436-97-4

Product Name

N-Methoxy-1-(2-nitrophenyl)methanimine

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

N-methoxy-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C8H8N2O3/c1-13-9-6-7-4-2-3-5-8(7)10(11)12/h2-6H,1H3

InChI Key

MAQWLSRVNSPIGX-UHFFFAOYSA-N

SMILES

CON=CC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CON=CC1=CC=CC=C1[N+](=O)[O-]

synonyms

2-Nitrobenzaldehyde o-methyloxime

Origin of Product

United States

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